molecular formula C15H14O3 B8509606 3,5-Dimethoxybenzophenone

3,5-Dimethoxybenzophenone

Cat. No.: B8509606
M. Wt: 242.27 g/mol
InChI Key: YBRQXMKUFFNKIE-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzophenone is a polysubstituted aromatic ketone that serves as a versatile scaffold and key synthetic intermediate in organic chemistry and medicinal chemistry research. The benzophenone core is recognized for its prevalence in natural products and pharmacologically active molecules, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties . The specific 3,5-dimethoxy substitution pattern on one of the phenyl rings imparts distinct electronic and steric characteristics, making it a valuable precursor for developing novel compounds . In research, methoxy groups are powerful electron-donating substituents that activate the aromatic ring towards electrophilic substitution and influence the molecule's overall electron density distribution . This modulation is crucial in materials science, where such derivatives can be used in the development of advanced materials, including those for organic light-emitting diodes (OLEDs) . Furthermore, structurally similar dimethoxybenzophenones have been employed as photocatalysts in photodecarboxylation reactions, leveraging their ability to absorb UVA light . The compound's structure, featuring two methoxy groups in a meta-relationship, contributes to its molecular geometry and potential for supramolecular assembly through intermolecular interactions, which can be studied via techniques like X-ray diffraction (XRD) and Hirshfeld surface analysis . As a building block, this compound can be further functionalized to create complex molecules for screening as potential therapeutic agents, such as tubulin polymerization inhibitors, which are relevant in anticancer drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O3/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

YBRQXMKUFFNKIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethoxybenzophenone belongs to the benzophenone family, characterized by two aromatic rings connected by a carbonyl group. The presence of methoxy groups at the 3 and 5 positions enhances its reactivity and solubility in organic solvents. Its molecular formula is C16H16O4C_{16}H_{16}O_4, with a molecular weight of approximately 272.29 g/mol.

Photochemical Applications

Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in UV-curable coatings and inks. It absorbs UV light and generates free radicals that initiate polymerization processes. This property is crucial for developing high-performance coatings used in various industries, including automotive and electronics.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing efficiency and mechanical properties of the final product. The optimal concentration was found to be around 2% by weight, leading to enhanced hardness and scratch resistance compared to formulations without this compound.

Biological Applications

Anticancer Properties

Research indicates that benzophenone derivatives exhibit notable biological activities, including anticancer effects. Specifically, this compound has been studied for its potential to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity .

Environmental Applications

UV Filters in Sunscreens

Due to its ability to absorb UV radiation, this compound is commonly used in sunscreen formulations as a UV filter. Its inclusion helps protect skin from harmful UV rays, thereby reducing the risk of skin cancer.

Environmental Impact Studies

Studies have shown that while effective as a UV filter, benzophenones like this compound can accumulate in aquatic environments, raising concerns about their ecological impact. Research indicates that concentrations above 100 µg/L can negatively affect aquatic organisms such as Daphnia magna and Chlamydomonas reinhardtii .

Summary of Applications

The following table summarizes the primary applications of this compound:

Application AreaSpecific UsesKey Findings/Notes
Photochemistry Photoinitiators for polymersEnhances curing efficiency in coatings
Pharmacology Anticancer agentSignificant cytotoxicity against cancer cells
Environmental Science UV filter in sunscreensPotential ecological risks due to accumulation
Material Science Component in high-performance coatingsImproves mechanical properties

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective halogenation and nitration:

Reaction TypeReagents/ConditionsPosition of SubstitutionYield (%)Reference
IodinationI₂, H₂O₂, AcOH4-position78–85
BrominationBr₂, FeBr₃4-position92
NitrationHNO₃, H₂SO₄4-position67

The 4-position is preferentially activated due to para-directing effects of methoxy groups. Iodination proceeds via an oxidative mechanism with hydrogen peroxide, while bromination employs Lewis acid catalysis .

Photochemical Reactions

3,5-Dimethoxybenzophenone exhibits hydrogen abstraction under UV irradiation, forming reactive triplet states:

  • Triplet-State Reactivity :

    • Quenching rate constant: 8×109M1s18 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} (diffusion-controlled) .

    • Generates ketyl radicals via hydrogen abstraction from donors like 2-aminobenzimidazole .

  • Mechanistic Pathway :

    • Photoexcitation to singlet state (S1S_1).

    • Intersystem crossing to triplet state (T1T_1).

    • Hydrogen abstraction to form radical pairs .

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with boronic acids:

Boronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPd(OAc)₂, K₂CO₃, DMF3,5-Dimethoxybiphenyl89
4-FluorophenylPdCl₂(dppf), NaHCO₃4-Fluoro-3,5-dimethoxybiphenyl83

Coupling occurs at the halogenated position (e.g., 4-bromo derivatives), retaining methoxy substituents .

Reduction and Oxidation

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl group to a methylene bridge, yielding 3,5-dimethoxydiphenylmethane (95% yield) .

  • Oxidation :

    • Ozonolysis cleaves the benzophenone core, forming 3,5-dimethoxybenzoic acid (72% yield) .

Cyclization Reactions

Under basic conditions, this compound undergoes cyclization to form heterocycles:

ConditionsProductApplicationYield (%)
KOH, DMF, 110°C10-MethoxyacridoneFluorescent probes93
NaH, DMA, 150°CDimethoxyxanthonePharmaceutical intermediates88

Cyclization is facilitated by intramolecular nucleophilic attack of amine or oxygen nucleophiles .

Biological Derivatization

Methoxy groups enhance interactions with biological targets:

  • Anticancer Derivatives :

    • 4-Bromo-3',5'-dimethoxy analogs inhibit MDA-MB-231 breast cancer cells (IC₅₀: 1–10 nM).

    • Apoptosis induction correlates with ROS generation and mitochondrial depolarization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomer: 4,4'-Dimethoxybenzophenone

Molecular Formula : C₁₅H₁₄O₃ (MW 242.26) .

Property 3,5-Dimethoxybenzophenone 4,4'-Dimethoxybenzophenone
Melting Point Not explicitly reported 141–146°C ; 145–146°C
Synthesis Method Grignard reaction Methylation of benzophenones
Key Applications Isotope labeling UV filters (e.g., 2,2'-dihydroxy-4,4'-dimethoxybenzophenone)
Nitration Product Not reported 5,5'-Dinitro derivative (mp 193°C)

Key Differences :

  • Regiochemistry : The 4,4'-isomer exhibits higher symmetry, leading to a more crystalline structure and higher melting point.
  • Reactivity : The 4,4'-isomer is more resistant to oxidation due to electron-donating methoxy groups at para positions, whereas the 3,5-isomer facilitates regioselective acetylide addition .

Functionalized Derivatives

3,5-Dimethoxybenzoyl Chloride

Molecular Formula : C₉H₇ClO₃ (MW 200.62) .

Property This compound 3,5-Dimethoxybenzoyl Chloride
Melting Point 43–46°C
Boiling Point 145–160°C (0.4 mmHg) 157–158°C
Reactivity Ketone (electrophilic) Acyl chloride (nucleophilic)
Applications Isotope precursors Acylating agent in peptide synthesis

Substituent Effects on UV Absorption

  • This compound: Exhibits strong UV absorption due to conjugation between methoxy and carbonyl groups.
  • 4,4'-Dimethoxybenzophenone: Shows redshifted absorption compared to the 3,5-isomer, making it suitable as a UV filter in cosmetics .

Isotope-Labeled Derivatives

This compound is critical in synthesizing ¹³C-labeled organic precursors. For example, 1-(3,5-dimethoxyphenyl)-1-phenylprop-2-yn-1-ol-¹³C₂ exhibits distinct NMR splitting patterns (¹JC-H = 250.4 Hz) for isotopic tracing .

Industrial and Pharmaceutical Relevance

  • 4,4'-Dimethoxybenzophenone: Used in photostabilizers and reference standards .
  • This compound: Serves as a scaffold for antiviral and anticancer agents due to its methoxy-directed reactivity .

Preparation Methods

Procedure :

  • Synthesis of 3,5-Dimethoxybenzoyl Chloride :

    • 3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux.

    • Conditions : 60–80°C, 4–6 hours, anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent.

    • Yield : 85–92%.

  • Acylation Reaction :

    • The acyl chloride reacts with benzene or toluene using AlCl₃ or FeCl₃ as a catalyst.

    • Conditions : 0–5°C (initial), then 25–40°C for 12–24 hours.

    • Yield : 70–78%.

Key Variations :

  • Use of graphite-supported FeCl₃ reduces catalyst loading (0.05–0.5 mol%) and improves selectivity.

  • Solvent Optimization : Dichloroethane (DCE) enhances reaction efficiency compared to DCM.

Ullmann Condensation

This method couples 3,5-dimethoxyiodobenzene with benzophenone precursors via copper-catalyzed cross-coupling.

Procedure :

  • Synthesis of 3,5-Dimethoxyiodobenzene :

    • Iodination of 3,5-dimethoxybenzene using iodine and HNO₃ in acetic acid.

    • Yield : 88–90%.

  • Copper-Catalyzed Coupling :

    • Reaction with benzophenone fragments (e.g., benzaldehyde derivatives) using Cu(OAc)₂ and lysine hydrochloride as ligands.

    • Conditions : 90–95°C, DMF solvent, 6–8 hours.

    • Yield : 65–72%.

Advantages :

  • Avoids harsh acidic conditions required in Friedel-Crafts.

  • Suitable for electron-rich aromatic systems.

Nucleophilic Aromatic Substitution

Methoxylation of dihydroxybenzophenone derivatives via SNAr (nucleophilic aromatic substitution) is a two-step process.

Procedure :

  • Synthesis of 2,4-Dihydroxybenzophenone :

    • Condensation of resorcinol with benzoic acid derivatives under acidic conditions (H₃PO₄ or PCl₃).

    • Yield : 75–80%.

  • Methylation with Dimethyl Sulfate :

    • Reaction with dimethyl sulfate [(CH₃O)₂SO₂] in aqueous NaOH (20–30%).

    • Conditions : 28–35°C, 40–50 minutes, followed by reflux.

    • Yield : 82–86%.

Challenges :

  • Requires careful control of pH and temperature to avoid over-methylation.

Oxidation of Dihydroxybenzhydrol

Catalytic oxidation of 3,5-dihydroxybenzhydrol provides a direct route to this compound.

Procedure :

  • Synthesis of 3,5-Dihydroxybenzhydrol :

    • Reduction of this compound using NaBH₄ or LiAlH₄.

    • Yield : 90–95%.

  • Oxidation with Heteropoly Acids :

    • Use of H₃PW₁₂O₄₀/SiO₂ catalyst under oxygen atmosphere.

    • Conditions : Room temperature, acetonitrile solvent, 1 hour.

    • Yield : 90%.

Industrial Relevance :

  • High atom economy and minimal waste generation.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Key Advantage
Friedel-Crafts AcylationAlCl₃/FeCl₃DCM/DCE0–40°C70–78%High scalability
Ullmann CondensationCu(OAc)₂DMF90–95°C65–72%Mild conditions
Nucleophilic SubstitutionNaOHH₂O28–35°C82–86%Cost-effective reagents
OxidationH₃PW₁₂O₄₀/SiO₂AcetonitrileRT90%Environmentally friendly

Industrial-Scale Considerations

  • Friedel-Crafts remains dominant due to established infrastructure, but graphite-FeCl₃ systems reduce corrosion and waste.

  • Nucleophilic substitution is preferred for low-cost batch production in developing economies.

Emerging Techniques

  • Photocatalytic Methods : Use of TiO₂ or ZnO under UV light to catalyze methoxylation.

  • Flow Chemistry : Continuous-flow systems for oxidation and acylation improve reaction control and safety .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethoxybenzophenone, and how can purity be ensured?

  • Methodology : A common route involves Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purify via recrystallization using ethanol or acetone. Monitor purity using HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Purity Assessment : Compare observed melting point (mp) with literature values. For example, structurally similar 4,4′-dimethoxybenzophenone has mp 141–146°C . Use differential scanning calorimetry (DSC) to confirm thermal stability.

Q. How should researchers characterize this compound spectroscopically?

  • Step-by-Step :

NMR : Record ¹H and ¹³C NMR in CDCl₃. Expect methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons as a singlet (δ 6.7–7.2 ppm) due to symmetry .

IR : Identify carbonyl (C=O) stretch near 1660 cm⁻¹ and methoxy (C-O) bands at 1250–1050 cm⁻¹.

Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 242.27 (calculated for C₁₅H₁₄O₃) .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

  • Analysis Framework :

Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Eur. J. Pharm. Sci.) over vendor catalogs. For example, mp discrepancies in 4,4′-dimethoxybenzophenone (141–146°C vs. 145–146°C) suggest batch-dependent impurities .

Experimental Replication : Repeat synthesis and purification under inert conditions (N₂ atmosphere) to exclude oxidation byproducts.

Advanced Techniques : Use X-ray crystallography to confirm crystal structure and intermolecular interactions affecting mp .

Q. What strategies optimize the yield of this compound in large-scale reactions?

  • Process Optimization :

Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.

Solvent Selection : Use dichloromethane for improved solubility of aromatic intermediates.

Kinetic Monitoring : Employ in-situ FTIR to track acyl intermediate formation and adjust reaction time .

Q. How does this compound behave under photolytic conditions, and what are the implications for its use in UV-related studies?

  • Experimental Design :

Photostability Assay : Expose solutions (in acetonitrile) to UV light (λ = 300–400 nm) and analyze degradation products via LC-MS.

Mechanistic Insight : Compare with benzophenone-3 (BP3), which undergoes photo-Fries rearrangement under UV .

Applications : Use as a UV filter prototype in materials science, noting stability differences from commercial analogs like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone .

Methodological Notes

  • Synthesis Safety : Use Schlenk techniques for moisture-sensitive steps (e.g., AlCl₃ catalysis) .
  • Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories for peer validation .

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